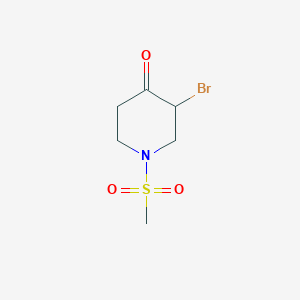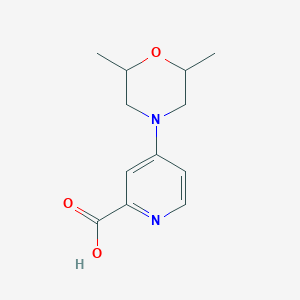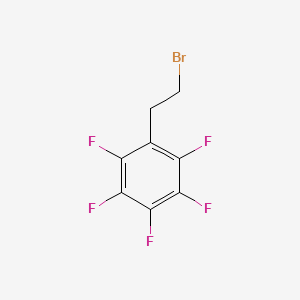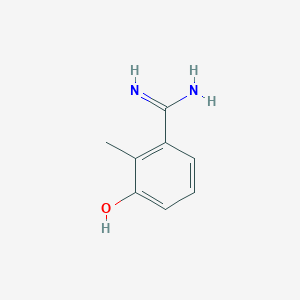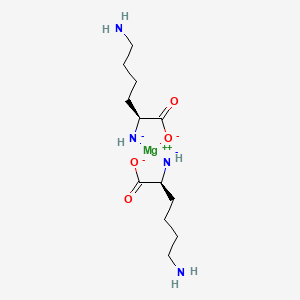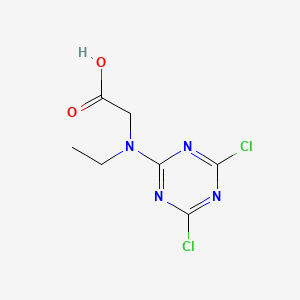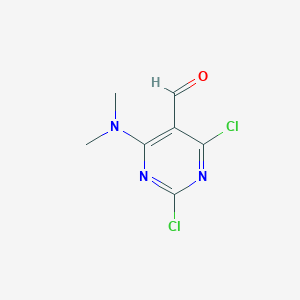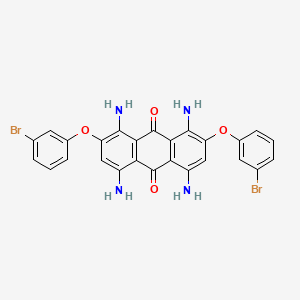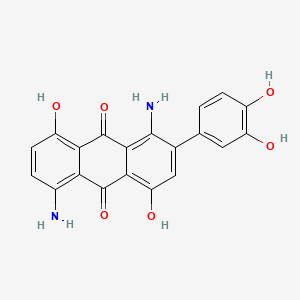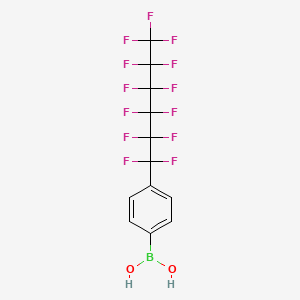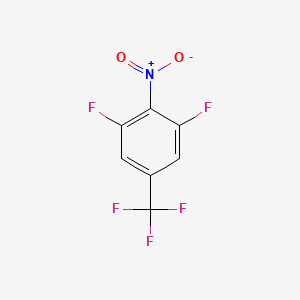
1,3-Difluoro-2-nitro-5-(trifluoromethyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Difluoro-2-nitro-5-(trifluoromethyl)benzene is an aromatic compound with the molecular formula C7H2F5NO2 and a molecular weight of 227.09 g/mol . This compound is characterized by the presence of two fluorine atoms, a nitro group, and a trifluoromethyl group attached to a benzene ring. It is primarily used in research and industrial applications due to its unique chemical properties.
Méthodes De Préparation
The synthesis of 1,3-Difluoro-2-nitro-5-(trifluoromethyl)benzene typically involves the nitration of fluorinated benzene derivatives. One common method includes the reaction of 1,3-difluorobenzene with nitric acid and sulfuric acid under controlled conditions to introduce the nitro group . Industrial production methods may involve similar nitration processes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
1,3-Difluoro-2-nitro-5-(trifluoromethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the electron-withdrawing effects of the nitro and trifluoromethyl groups.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the nitro group, leading to the formation of different oxidation states.
Common reagents used in these reactions include sodium borohydride for reduction and potassium permanganate for oxidation. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1,3-Difluoro-2-nitro-5-(trifluoromethyl)benzene has several scientific research applications:
Mécanisme D'action
The mechanism of action of 1,3-Difluoro-2-nitro-5-(trifluoromethyl)benzene involves its interaction with molecular targets through its electron-withdrawing groups. The nitro and trifluoromethyl groups enhance the compound’s reactivity, allowing it to participate in various chemical reactions. These interactions can affect molecular pathways, leading to the formation of new compounds with different properties .
Comparaison Avec Des Composés Similaires
1,3-Difluoro-2-nitro-5-(trifluoromethyl)benzene can be compared with other similar compounds, such as:
1,3-Difluoro-4-nitro-2-(trifluoromethyl)benzene: This compound has a similar structure but with the nitro group in a different position, leading to different reactivity and applications.
2,6-Difluoro-3-nitrobenzotrifluoride: Another fluorinated aromatic compound with different substitution patterns, affecting its chemical behavior.
The uniqueness of this compound lies in its specific arrangement of fluorine, nitro, and trifluoromethyl groups, which confer distinct chemical properties and reactivity.
Propriétés
Formule moléculaire |
C7H2F5NO2 |
|---|---|
Poids moléculaire |
227.09 g/mol |
Nom IUPAC |
1,3-difluoro-2-nitro-5-(trifluoromethyl)benzene |
InChI |
InChI=1S/C7H2F5NO2/c8-4-1-3(7(10,11)12)2-5(9)6(4)13(14)15/h1-2H |
Clé InChI |
QEDMJULSJNIGHB-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C(=C1F)[N+](=O)[O-])F)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


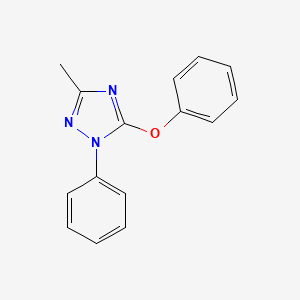
![18-methyl-7-oxa-18-azaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone](/img/structure/B13130805.png)
![Methanol,1-[(4-ethenylphenyl)sulfonyl]-](/img/structure/B13130812.png)
![tert-Butyl (4aS,9aS)-3-oxooctahydro-[1,4]oxazino[2,3-d]azepine-7(2H)-carboxylate](/img/structure/B13130814.png)
